(3-bromophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
Description
The compound (3-bromophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone features a 3-bromophenyl group linked via a methanone bridge to a pyrrolidine ring substituted with a 3,4-dihydroisoquinoline moiety. This structure combines electron-withdrawing (bromine) and bulky aromatic features, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
(3-bromophenyl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O/c21-18-7-3-6-16(12-18)20(24)23-11-9-19(14-23)22-10-8-15-4-1-2-5-17(15)13-22/h1-7,12,19H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJNZWRPSMKOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps starting from simpler organic molecules. A common synthetic route includes the bromination of phenyl compounds followed by cyclization to form the pyrrolidine ring. The final step often involves the incorporation of the dihydroisoquinoline unit.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques. Methods like continuous flow synthesis could be used to increase yield and efficiency. Reaction conditions such as temperature, pressure, and the use of catalysts play a significant role in optimizing the production process.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methods.
Biology: It could be explored for its potential as a biological probe due to its structural complexity.
Medicine: There's potential for pharmaceutical applications, especially in the design of novel therapeutic agents.
Industry: Its reactivity and structural features could be utilized in the development of specialty chemicals or advanced materials.
Mechanism of Action: The compound's effects are mediated through interactions with molecular targets in biological systems. It might bind to specific proteins or enzymes, altering their function. The dihydroisoquinoline and pyrrolidine units play crucial roles in its binding affinity and specificity, influencing pathways like signal transduction or metabolic processes.
Comparison with Similar Compounds
Structural Analogues with Dihydroisoquinoline and Pyrrolidine Motifs
Key structural analogs are compared below:
Abbreviations: DIQ = 3,4-dihydroisoquinolin-2(1H)-yl; CAS = catalytic active site; PAS = peripheral anionic site.
Key Observations:
- Bromine Placement : The 3-bromophenyl group in the target compound introduces steric and electronic effects distinct from 2-bromophenyl (compound 23) or DIQ-ring bromination (compound in ). This may alter target selectivity or binding kinetics.
- Methanone vs.
- Substituent Effects: The 6,7-dimethoxy and styryl groups in compound 157 () suggest that hydrophobic substituents on the DIQ core enhance GluN2C modulation, while simpler pyrrolidinyl-methanone structures favor BChE inhibition .
Molecular Docking and Dynamics Insights
- BChE Inhibition: Compound 9 binds to both CAS and PAS of BChE, with the pyrrolidinyl-methanone group facilitating dual-site interactions . The target compound’s 3-bromophenyl group may enhance PAS binding via π-π stacking or halogen bonding.
- GluN2C Potentiation : Compound 157’s styryl and methoxy groups create a hydrophobic enclosure, critical for GluN2C activity. The target compound lacks these substituents, suggesting divergent target profiles .
Biological Activity
The compound (3-bromophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its inhibitory effects on enzymes, particularly butyrylcholinesterase (BChE), and its neuroprotective properties against amyloid-beta (Aβ) toxicity.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- 3-Bromophenyl : A brominated phenyl group that enhances lipophilicity and potential interactions with biological targets.
- 3-(3,4-dihydroisoquinolin-2(1H)-yl) : A dihydroisoquinoline moiety known for various biological activities, including neuroprotective effects.
- Pyrrolidin-1-yl : A piperidine derivative that may influence the compound's pharmacokinetics.
1. Inhibition of Butyrylcholinesterase (BChE)
Recent studies have demonstrated that derivatives of the target compound exhibit significant inhibitory activity against BChE. For instance, a related compound showed an IC50 value of approximately 2.68 μM, indicating potent inhibition of BChE activity . The mechanism involves binding to both the catalytic active site and peripheral anionic site of BChE, as confirmed by molecular docking studies.
Table 1: BChE Inhibition Data
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| (3-bromophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone | 2.68 ± 0.28 | High |
| Related Compound 1 | 6.9 | Moderate |
| Related Compound 2 | 5.0 | Low |
2. Neuroprotective Effects
The compound has been shown to protect against Aβ-induced neurotoxicity in SH-SY5Y neuroblastoma cells. In vitro studies indicated that it significantly increased cell viability in the presence of toxic Aβ aggregates, outperforming established neuroprotective agents like EGCG at certain concentrations .
Figure 1: Neuroprotective Activity Against Aβ Toxicity
Neuroprotective Activity (Hypothetical image placeholder)
3. Mechanistic Insights
Molecular dynamics simulations and kinetic analyses suggest that the compound stabilizes interactions within the enzyme's active site through hydrophobic interactions and π-π stacking with aromatic residues . This dual-targeting mechanism enhances its efficacy as a selective inhibitor.
Case Studies
A notable study evaluated the effects of various derivatives on BChE inhibition and neuroprotection. The results indicated that structural modifications significantly impacted biological activity, emphasizing the importance of molecular design in drug development.
Case Study: Efficacy in Cell Models
In a controlled experiment using SH-SY5Y cells:
- Control Group : Cells treated with Aβ showed reduced viability.
- Test Group : Cells treated with the compound exhibited increased viability (up to 91% at 10 μM), demonstrating its protective effect against neurodegeneration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
